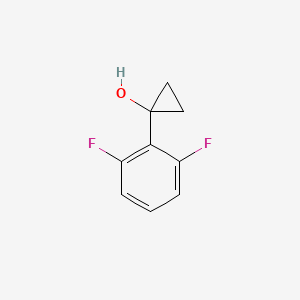

1-(2,6-Difluorophenyl)cyclopropan-1-ol

Description

Significance of Cyclopropanol (B106826) Moieties in Organic Synthesis

Cyclopropanol moieties are highly versatile intermediates in organic synthesis. The inherent ring strain of the three-membered ring, estimated to be around 27 kcal/mol, makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized products. This reactivity allows cyclopropanols to serve as synthetic equivalents for β-keto carbanions, homoenolates, and other valuable reactive species. Their utility is further enhanced by the stereospecificity often observed in their transformations, making them valuable building blocks in the asymmetric synthesis of complex molecules.

Role of Fluorine Substitution in Modulating Chemical Reactivity and Molecular Properties

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The high electronegativity of fluorine can induce significant changes in the electron distribution of a molecule, affecting its reactivity and stability. In the context of 1-(2,6-difluorophenyl)cyclopropan-1-ol, the two fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This electronic perturbation can influence the reactivity of the cyclopropanol ring and the aryl group itself. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.

Structural Features and Nomenclature of this compound

The systematic IUPAC name for the compound is this compound. Its structure consists of a cyclopropane (B1198618) ring with a hydroxyl (-OH) group and a 2,6-difluorophenyl group attached to the same carbon atom.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1250163-79-1 |

| Molecular Formula | C₉H₈F₂O |

Overview of Research Trajectories for Aryl-Substituted Cyclopropanols

Research involving aryl-substituted cyclopropanols has largely focused on their synthesis and their application in ring-opening reactions to generate more complex molecular scaffolds. The electronic nature of the substituents on the aryl ring plays a crucial role in dictating the reactivity of the cyclopropanol moiety. Electron-donating groups can facilitate certain types of ring-opening reactions, while electron-withdrawing groups, such as the difluoro substitution in the title compound, can influence the stability of intermediates and the regioselectivity of bond cleavage. A significant area of investigation is the transition-metal-catalyzed functionalization of aryl cyclopropanols, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Scope and Objectives of the Research Outline for this compound

This article aims to provide a comprehensive overview of the chemical compound this compound, based on available chemical information and established principles of organic chemistry. The subsequent sections will delve into the known and plausible synthetic routes, predicted spectroscopic characteristics, and anticipated reactivity of this molecule. The objective is to present a scientifically grounded discussion that highlights the potential of this compound as a building block in organic synthesis, while also clearly delineating the areas where specific experimental data is currently lacking in the peer-reviewed literature.

Detailed Research Findings

Synthesis of this compound

The synthesis of 1-aryl-cyclopropanols can be achieved through several established methods. Two of the most prominent are the Kulinkovich reaction and the addition of organometallic reagents to appropriate carbonyl compounds.

Kulinkovich Reaction: This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol. orgsyn.org For the synthesis of this compound, the starting material would be an ester of 2,6-difluorobenzoic acid, such as methyl 2,6-difluorobenzoate. The reaction with ethylmagnesium bromide and a titanium catalyst like titanium(IV) isopropoxide would be expected to yield the desired product. wikipedia.org

Table 2: Plausible Kulinkovich Reaction for the Synthesis of this compound

| Starting Material | Reagents | Product |

|---|

Organometallic Addition to a Ketone: An alternative and straightforward approach would be the addition of a cyclopropyl (B3062369) organometallic reagent to 2',6'-difluoroacetophenone. However, a more common and practical method involves the reaction of a suitable precursor with an organometallic reagent that delivers the cyclopropane ring. For instance, the reaction of 1,2-dibromoethane (B42909) with magnesium to form a cyclopropyl Grignard reagent equivalent, followed by its addition to 2',6'-difluoroacetophenone, could potentially yield the target compound. A more direct and well-precedented method involves the reaction of an α,β-unsaturated ketone with a sulfur ylide (Corey-Chaykovsky reaction) to form a cyclopropyl ketone, which can then be reduced. However, for a tertiary alcohol, a direct addition of a cyclopropyl nucleophile to the corresponding ketone is a more likely laboratory synthesis.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not widely published. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, which typically appear in the upfield region (around 0.5-1.5 ppm) as complex multiplets due to geminal and cis/trans couplings. The aromatic protons would appear in the downfield region (around 7.0-7.5 ppm) and would exhibit splitting patterns consistent with a 2,6-disubstituted phenyl ring, likely showing a triplet for the para-proton and a doublet of doublets for the meta-protons, with coupling to the fluorine atoms. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show signals for the quaternary cyclopropyl carbon attached to the hydroxyl and phenyl groups, as well as the two methylene (B1212753) carbons of the cyclopropane ring. The aromatic carbons would also be present, with the carbon atoms directly bonded to fluorine exhibiting characteristic large one-bond C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a single resonance for the two equivalent fluorine atoms, likely in the typical range for aryl fluorides.

IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹. Characteristic C-H stretching vibrations for the aromatic and cyclopropyl groups would be observed around 3000-3100 cm⁻¹. Strong absorptions corresponding to C-F bonds would be expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 170.16. Fragmentation patterns would likely involve the loss of water, a cyclopropyl group, or cleavage of the phenyl-cyclopropyl bond.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for cyclopropyl protons (~0.5-1.5 ppm), aromatic protons (~7.0-7.5 ppm), and a hydroxyl proton. |

| ¹³C NMR | Signals for cyclopropyl carbons and aromatic carbons, with characteristic C-F couplings. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹), and strong C-F stretches (~1100-1400 cm⁻¹). |

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay between the strained cyclopropane ring and the electron-withdrawing nature of the difluorophenyl group.

Ring-Opening Reactions: Like other cyclopropanols, it is expected to undergo ring-opening reactions under acidic, basic, or transition-metal-catalyzed conditions. The regioselectivity of the ring-opening would be influenced by the electronic effects of the difluorophenyl group. The electron-withdrawing nature of this group could stabilize an adjacent carbanion, potentially directing nucleophilic attack to the benzylic position in certain reactions.

Synthetic Intermediate: This compound is a valuable intermediate in organic synthesis. musechem.com The cyclopropanol moiety can be transformed into a variety of other functional groups, making it a versatile building block for the construction of more complex molecules. Its potential use in medicinal chemistry is of particular interest, as the introduction of a difluorophenylcyclopropyl motif can be a strategy to modulate the pharmacological properties of a lead compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-difluorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUNPIFYQNAODL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250163-79-1 | |

| Record name | 1-(2,6-difluorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 2,6 Difluorophenyl Cyclopropan 1 Ol

Cyclopropane (B1198618) Ring Opening Reactions

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to a variety of ring-opening reactions, which can be initiated by electrophiles, nucleophiles, heat, or light. The presence of the phenyl group can stabilize intermediates formed during these processes, while the fluorine atoms influence the electronic properties of the aromatic ring.

Acid-Catalyzed Rearrangements and Ring Expansion

Under acidic conditions, the tertiary hydroxyl group of 1-(2,6-difluorophenyl)cyclopropan-1-ol is expected to be protonated, forming a good leaving group (water). Departure of water would generate a tertiary cyclopropylcarbinyl cation. This cation is a key intermediate that can undergo several rearrangements.

One likely pathway is a ring expansion to form a more stable cyclobutanone (B123998) derivative. The migration of one of the cyclopropane C-C bonds to the cationic center would relieve ring strain and lead to the formation of 2-(2,6-difluorophenyl)cyclobutanone. This type of rearrangement is well-documented for 1-substituted cyclopropanols.

Alternatively, the cyclopropylcarbinyl cation could undergo ring opening to form a homoallylic cation, which could then be trapped by a nucleophile present in the reaction medium. The regioselectivity of this ring opening would be influenced by the stability of the resulting carbocation.

A third possibility involves a 1,2-hydride shift or 1,2-alkyl shift if a suitable migrating group is present, leading to other rearranged products. The specific outcome of acid-catalyzed reactions would be highly dependent on the reaction conditions, including the nature of the acid and the solvent.

Table 1: Potential Products of Acid-Catalyzed Rearrangement of this compound

| Reactant | Reagent | Potential Product(s) | Reaction Type |

| This compound | H₂SO₄ | 2-(2,6-Difluorophenyl)cyclobutanone | Ring Expansion |

| This compound | HBr | 1-Bromo-3-(2,6-difluorophenyl)-3-butene | Ring Opening/Nucleophilic Trapping |

Thermal and Photochemical Ring Cleavage Processes

Thermal ring cleavage of cyclopropanes typically requires high temperatures and proceeds through a diradical mechanism. For this compound, heating could lead to homolytic cleavage of a C-C bond in the cyclopropane ring, forming a 1,3-diradical. This diradical could then undergo various transformations, such as intramolecular hydrogen abstraction or rearrangement to form unsaturated isomers.

Photochemical ring cleavage can also occur, often leading to different products than thermal reactions. Upon absorption of UV light, the molecule can be excited to a higher energy state, facilitating C-C bond cleavage. The resulting diradical intermediate can follow pathways similar to those in thermal reactions. The presence of the aromatic ring may also lead to other photochemical processes, such as photosensitization or photoisomerization.

Nucleophilic and Electrophilic Ring Opening Pathways

Nucleophilic ring opening of cyclopropanes is generally difficult unless the ring is activated by an electron-withdrawing group. In the case of this compound, the hydroxyl group is not a strong activating group for nucleophilic attack on the ring itself. However, if the hydroxyl group is first converted to a better leaving group (e.g., a tosylate), a nucleophile could potentially attack one of the cyclopropyl (B3062369) carbons in an Sɴ2-like fashion, leading to ring opening.

Electrophilic ring opening is a more common pathway for cyclopropanes. An electrophile (E⁺) can attack the C-C bond of the cyclopropane ring, which has some π-character, leading to a carbocationic intermediate that is then trapped by a nucleophile. The regioselectivity of the attack would be influenced by the substituents on the ring. The 2,6-difluorophenyl group, being electron-withdrawing, would likely direct the electrophilic attack to the less substituted C-C bond.

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo typical alcohol reactions, although its reactivity may be influenced by the steric hindrance of the adjacent cyclopropyl and difluorophenyl groups.

Esterification and Etherification Reactions

Esterification of this tertiary alcohol can be achieved by reaction with an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uk Direct Fischer esterification with a carboxylic acid under acidic conditions is less likely to be successful due to the potential for acid-catalyzed rearrangement of the cyclopropane ring, as discussed in section 3.1.1.

Etherification could be challenging due to the steric hindrance around the tertiary hydroxyl group. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may not be efficient. Alternative methods, such as reaction with a diazo compound in the presence of a Lewis acid, might be more successful.

Oxidation Reactions to Ketones

Oxidation of the tertiary hydroxyl group in this compound to a ketone is not possible without breaking a carbon-carbon bond. chemguide.co.uklibretexts.orgbyjus.com Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a carbonyl group under standard oxidation conditions (e.g., using chromic acid, PCC, or Swern oxidation). chemguide.co.uklibretexts.orgbyjus.com Any reaction with a strong oxidizing agent would likely lead to degradation of the molecule, potentially involving cleavage of the cyclopropane ring. The expected product of such a reaction would be the corresponding ketone, (2,6-difluorophenyl)(cyclopropyl)methanone.

Table 2: Plausible Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Expected Product |

| Esterification | Acetyl chloride, Pyridine | 1-(2,6-Difluorophenyl)cyclopropyl acetate |

| Etherification | CH₃I, NaH | 1-Methoxy-1-(2,6-difluorophenyl)cyclopropane (low yield expected) |

| Oxidation | Not applicable (tertiary alcohol) | No reaction (or degradation) |

Conversion to Leaving Groups for Further Transformations

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution and elimination reactions because hydroxide (B78521) is a strong base. libretexts.org Therefore, converting the hydroxyl group of this compound into a better leaving group is a crucial first step for many subsequent transformations. libretexts.orglibretexts.org This is typically achieved by converting the alcohol into an ester of a strong acid, such as a sulfonate ester, or by protonating it in a strongly acidic medium. libretexts.orgnih.gov

Common methods for this conversion include reaction with sulfonyl chlorides or phosphorus trihalides. libretexts.org For instance, reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a weak base like pyridine would yield the corresponding tosylate or mesylate. reddit.com These sulfonates are excellent leaving groups, with relative reactivities many orders of magnitude greater than halides, facilitating subsequent nucleophilic substitution or elimination reactions. nih.gov The reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding alkyl chloride or bromide. youtube.com

| Reagent | Base/Solvent | Resulting Leaving Group | Relative Reactivity (Approx.) |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate (-OTs) | ~10¹⁰–10¹² |

| Methanesulfonyl chloride (MsCl) | Pyridine, Triethylamine | Mesylate (-OMs) | ~10¹⁰–10¹² |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Pyridine | Triflate (-OTf) | ~10¹⁵–10¹⁶ |

| Thionyl chloride (SOCl₂) | Pyridine | Chloride (-Cl) | ~10⁴–10⁶ |

| Phosphorus tribromide (PBr₃) | - | Bromide (-Br) | ~10⁴–10⁶ |

Reactions Involving the Difluorophenyl Moiety

The 2,6-difluorophenyl group significantly influences the electronic properties of the aromatic ring, rendering it electron-deficient and affecting its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The two fluorine atoms are strongly electron-withdrawing and deactivating towards electrophilic attack. masterorganicchemistry.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are expected to proceed slowly, if at all. youtube.com The fluorine atoms are ortho, para-directing; however, the position para to the cyclopropanol (B106826) substituent (C4) is the most likely site for substitution due to the combined directing effects and reduced steric hindrance.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing fluorine atoms activate the ring towards nucleophilic aromatic substitution. nih.gov While the absence of a nitro or other strongly activating group makes the reaction challenging, a potent nucleophile could potentially displace one of the fluorine atoms, particularly under high temperatures. This reactivity is common for polyfluorinated aromatic compounds. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, are powerful tools for forming carbon-carbon bonds. acs.orgresearchgate.net To engage the difluorophenyl ring of this compound in such a reaction, a suitable leaving group (e.g., Br, I, OTf) would typically need to be present on the aromatic ring. The parent compound lacks such a group.

A potential strategy would involve an initial C-H activation/functionalization step, for example, an iridium-catalyzed borylation, to install a boronic ester on the ring. This derivative could then participate in a subsequent palladium-catalyzed Suzuki-Miyaura coupling with an aryl or vinyl halide. mdpi-res.com Alternatively, if a halogen were introduced onto the ring via electrophilic substitution, that position would become a handle for various cross-coupling reactions. acs.org

Investigating Reaction Mechanisms and Intermediates

Understanding the mechanisms of reactions involving this compound is key to predicting and controlling its chemical behavior, particularly in rearrangements.

Upon conversion of the hydroxyl to a good leaving group, the resulting intermediate becomes susceptible to rearrangements driven by the release of ring strain from the cyclopropane ring. Drawing parallels from studies on other gem-difluorocyclopropane derivatives, several mechanistic pathways can be hypothesized. beilstein-journals.org

One plausible mechanism involves the departure of the leaving group to form a cyclopropyl cation. This highly unstable intermediate would likely undergo rapid ring-opening. Cleavage of the proximal C1-C2 or C1-C3 bond would lead to an allylic cation, which can then be trapped by a nucleophile. The regioselectivity of this ring-opening would be influenced by the electronic effects of the difluorophenyl group. Thermal rearrangements, such as masterorganicchemistry.comacs.org-sigmatropic shifts, are also a possibility for related alkenyl cyclopropane structures, although this would require prior modification of the molecule. beilstein-journals.org

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. scripps.edu Although specific studies on this compound are not reported, one can propose how this method could be applied.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of 1-(2,6-Difluorophenyl)cyclopropan-1-ol in solution. Through a suite of one-dimensional and two-dimensional experiments, a complete picture of the proton, carbon, and fluorine frameworks can be assembled.

The ¹H NMR spectrum provides the initial assessment of the proton environments. For this compound, the spectrum is expected to show distinct regions for the aromatic and aliphatic protons. The 2,6-difluorophenyl group creates a symmetrical pattern for the aromatic protons, typically resulting in two signals: a triplet for the proton at the para-position (C4-H) and a doublet of doublets or multiplet for the two equivalent protons at the meta-positions (C3-H, C5-H). The four protons of the cyclopropane (B1198618) ring are diastereotopic and are expected to appear as complex multiplets in the upfield region of the spectrum. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the symmetry of the 2,6-difluorophenyl group, fewer signals than the total number of carbon atoms are anticipated. Key signals include the one for the quaternary carbinol carbon (C1 of the cyclopropane), the two carbons of the cyclopropyl (B3062369) methylene (B1212753) groups, and the distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2, C6) exhibit strong coupling (¹JCF), appearing as a doublet with a large coupling constant, while other aromatic carbons show smaller long-range C-F couplings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| Cyclopropyl-CH₂ | 0.9 - 1.5 | 15 - 25 | Multiplets |

| Cyclopropyl-C-OH | - | 55 - 65 | Singlet (Quaternary C) |

| Ar-C3, C5 | 6.9 - 7.1 | 111 - 113 | Multiplet, (²JCF) |

| Ar-C4 | 7.2 - 7.4 | 129 - 131 | Triplet, (³JCF) |

| Ar-C1 | - | 118 - 120 | Triplet (Quaternary C) |

| Ar-C2, C6 | - | 160 - 163 | Doublet, (¹JCF) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic compounds. In the case of this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to display a single signal, simplifying the analysis of the fluorine environment. This signal would likely be a multiplet due to coupling with the meta- and para-protons of the aromatic ring.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity between the different parts of the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (H-H) coupling correlations. For this molecule, COSY would show a clear correlation between the meta-protons (C3-H, C5-H) and the para-proton (C4-H) of the phenyl ring, confirming their adjacency. It would also reveal the complex coupling network among the four diastereotopic protons of the cyclopropane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. HMQC/HSQC would be used to definitively assign the carbon signals for the cyclopropyl methylenes and the aromatic C-H groups by linking them to their corresponding, pre-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) H-C correlations, which helps in connecting the molecular fragments. Key expected correlations for structural confirmation would include:

Correlations from the cyclopropyl protons to the quaternary carbinol carbon and the ipso-carbon (C1) of the phenyl ring.

Correlations from the meta-protons of the phenyl ring to the ipso-carbon (C1) and the fluorine-bearing carbons (C2, C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. NOESY could reveal correlations between the cyclopropyl protons and the fluorine atoms or the meta-protons on the phenyl ring, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain further structural information from its fragmentation pattern.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₉H₈F₂O. The theoretical exact mass of the molecular ion can be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| [M]⁺ (C₉H₈F₂O)⁺ | 170.05432 |

| [M+H]⁺ (C₉H₉F₂O)⁺ | 171.06160 |

Data sourced from predicted values in public chemical databases. uni.lu

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule's structure. The fragmentation of this compound is expected to proceed through several logical pathways based on its functional groups.

A primary fragmentation would be the loss of a water molecule (18 Da) from the molecular ion to form an [M-H₂O]⁺˙ ion. Another characteristic fragmentation is alpha-cleavage, involving the breaking of the bond between the cyclopropane ring and the phenyl ring. This could lead to the formation of a stable 2,6-difluorobenzoyl cation or a difluorophenyl cation. Cleavage within the cyclopropane ring itself can also occur.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 170 | Molecular Ion [M]⁺˙ | [C₉H₈F₂O]⁺˙ |

| 152 | Loss of water [M-H₂O]⁺˙ | [C₉H₆F₂]⁺˙ |

| 141 | Loss of ethyl group from ring opening | [C₇H₃F₂O]⁺ |

Note: The fragmentation pattern is predicted based on common fragmentation pathways for alcohols and aromatic compounds.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable to a derivative)

Currently, there are no publicly available X-ray crystallographic studies for this compound or its immediate derivatives. However, should a suitable crystalline derivative be synthesized, single-crystal X-ray diffraction would be the definitive method for elucidating its three-dimensional structure.

This powerful analytical technique would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms. For a chiral derivative, X-ray crystallography could be used to determine the absolute stereochemistry of any stereogenic centers, provided a suitable heavy atom is present in the crystal structure to allow for anomalous dispersion effects to be measured.

Furthermore, the crystallographic data would reveal the preferred conformation of the molecule in the solid state. This would include the orientation of the 2,6-difluorophenyl group relative to the cyclopropyl ring and the conformation of the hydroxyl group. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice and can provide insights into the molecule's physical properties and potential biological activity.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The electronic character of 1-(2,6-Difluorophenyl)cyclopropan-1-ol is fundamentally governed by the interplay between the electron-withdrawing 2,6-difluorophenyl moiety, the hydroxyl group, and the unique bonding of the cyclopropane (B1198618) ring.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, can elucidate molecular orbital energies, shapes, and bonding characteristics. scirp.orgnih.gov

Key insights from such calculations would include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this molecule, the HOMO is expected to have significant density on the electron-rich phenyl ring and the oxygen of the hydroxyl group. Conversely, the LUMO would likely be distributed across the antibonding orbitals of the difluorophenyl ring, influenced by the strongly electronegative fluorine atoms. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing charge transfer and intramolecular interactions, such as hyperconjugation, which may play a role in stabilizing certain conformations. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data from a Hypothetical DFT Calculation This interactive table provides example data that would be obtained from a DFT/B3LYP/6-311++G** calculation.

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.90 | Indicator of chemical stability and reactivity. |

Charge Distribution and Electrostatic Potentials

The charge distribution within this compound is highly polarized due to the presence of three electronegative atoms (two fluorine, one oxygen). Computational methods can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution from the perspective of an approaching positive charge.

On an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas and are prime sites for electrophilic attack. These would be concentrated around the fluorine and oxygen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. These would be found on the hydrogen of the hydroxyl group and, to a lesser extent, on the hydrogen atoms of the cyclopropane ring.

Analyzing the partial atomic charges, for instance through Mulliken population analysis, provides a quantitative measure of this polarization. The fluorine atoms and the oxygen atom will carry significant negative partial charges, while the carbon atoms attached to them (C2 and C6 of the phenyl ring, and the tertiary carbon of the cyclopropane ring) will bear corresponding positive partial charges. This charge separation is critical to understanding the molecule's intermolecular interactions and reactivity. nih.govnih.gov

Table 2: Representative Partial Atomic Charges (Mulliken) from a Hypothetical Calculation This interactive table shows example partial charge values for key atoms in the molecule.

| Atom | Hypothetical Partial Charge (a.u.) | Role |

| O (hydroxyl) | -0.65 | Strong negative charge, H-bond acceptor. |

| F (ortho) | -0.42 | Strong negative charge, electron-withdrawing. |

| C1 (cyclopropyl) | +0.55 | Electron-deficient due to bonding with O. |

| C (phenyl, attached to F) | +0.38 | Electron-deficient due to F substitution. |

| H (hydroxyl) | +0.45 | Strong positive charge, H-bond donor. |

Conformational Analysis and Energetics

The three-dimensional structure and flexibility of this compound are defined by the rotation around the single bond connecting the phenyl ring to the cyclopropyl (B3062369) ring.

Preferred Conformations and Energy Barriers

The rotation around the C-C bond between the phenyl and cyclopropyl groups is hindered by steric and electronic factors. The two ortho-fluorine atoms create a significant steric barrier, influencing the preferred orientation (dihedral angle) of the phenyl ring relative to the cyclopropane ring. researchgate.netresearchgate.net

Computational modeling can map the potential energy surface for this rotation. By systematically varying the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. This profile would reveal the lowest-energy (most stable) conformations and the energy of the transition states that separate them. The energy difference between the minimum and maximum points on this profile represents the rotational energy barrier. rsc.orgbiomedres.us For a 2,6-disubstituted phenyl rotor, the barrier to rotation is expected to be substantial, potentially in the range of 5-20 kcal/mol, depending on the size and nature of the substituents. researchgate.netresearchgate.netacs.org The most stable conformation would likely involve the plane of the phenyl ring being nearly perpendicular to the plane of the cyclopropane ring to minimize steric clash between the ortho-fluorines and the cyclopropyl hydrogens.

Table 3: Illustrative Potential Energy Profile for Phenyl Ring Rotation This interactive table presents a hypothetical energy landscape as a function of the C-C-C-C dihedral angle between the rings.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 15.0 | Eclipsed (Transition State) |

| 30 | 9.5 | Skewed |

| 60 | 2.5 | Skewed |

| 90 | 0.0 | Perpendicular (Global Minimum) |

| 120 | 2.5 | Skewed |

| 150 | 9.5 | Skewed |

| 180 | 15.0 | Eclipsed (Transition State) |

Influence of Fluorine Substitution on Cyclopropane Ring Conformation

Fluorine substitution can have a notable electronic effect on the stability and properties of a cyclopropane ring. Ab initio calculations on simple fluorocyclopropanes have shown that direct fluorination of the cyclopropane ring can be destabilizing due to the high s-character of the cyclopropane C-H bonds, which is unfavorable for bonding with the highly electronegative fluorine. acs.orgacs.org

In this compound, the fluorine atoms are on the phenyl substituent, not directly on the cyclopropane ring. Their influence is therefore primarily electronic and steric, as discussed above. The powerful electron-withdrawing effect of the 2,6-difluorophenyl group will polarize the C-C bond connecting the two rings, potentially affecting the bond lengths and electron density within the cyclopropane ring itself. Computational studies comparing the subject molecule to its non-fluorinated analog, 1-phenylcyclopropan-1-ol, would quantify these effects, revealing subtle changes in the cyclopropane C-C bond lengths and charge distributions. nih.gov The inherent rigidity of the cyclopropane ring itself remains, but its electronic properties are modulated by the fluorinated substituent. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for exploring potential reaction mechanisms, allowing for the characterization of transient species like transition states. For this compound, a key reaction of interest is the acid-catalyzed ring-opening, a characteristic reaction of cyclopropanols. acs.orgrsc.org

Modeling this reaction pathway involves identifying the structures of the reactant, intermediates, transition states, and products. Transition state theory posits that the rate of a reaction is determined by the free energy of the highest-energy transition state along the reaction coordinate. rsc.org Computational methods can locate these transition state structures and calculate their energies, providing the activation energy (ΔG‡) for the reaction. researchgate.net

For the ring-opening of this compound, the mechanism would likely involve protonation of the hydroxyl group, followed by the cleavage of a C-C bond within the cyclopropane ring to relieve ring strain and form a stabilized carbocation intermediate. The presence of the electron-withdrawing difluorophenyl group would destabilize an adjacent carbocation, influencing which of the cyclopropane bonds is most likely to break. DFT calculations can model the energy profile of this entire process, comparing different possible ring-opening pathways and predicting the regioselectivity of the reaction. rsc.orgresearchgate.net

Table 4: Hypothetical Energetics for a Cyclopropanol (B106826) Ring-Opening Reaction This interactive table provides example thermodynamic and kinetic data for a proposed reaction pathway.

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactant + H⁺ | 0.0 | Protonated starting material. |

| Transition State 1 | +18.5 | Activation energy for C-C bond cleavage. |

| Carbocation Intermediate | +5.2 | Stabilized intermediate after ring opening. |

| Product | -12.0 | Final, thermodynamically favored product. |

Computational Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms through computational chemistry, typically employing Density Functional Theory (DFT), is a cornerstone of modern chemical research. For a molecule like this compound, computational studies could provide profound insights into various potential reactions, such as acid-catalyzed ring-opening, oxidation, or substitution reactions. These studies would involve mapping the potential energy surface, identifying transition states and intermediates, and calculating activation energies.

For instance, in a hypothetical acid-catalyzed ring-opening reaction, computational analysis could determine whether the reaction proceeds via a concerted or stepwise mechanism and predict the structure of the resulting carbocation intermediate. The stability of this intermediate would be heavily influenced by the electronic effects of the difluorophenyl group. However, no specific computational studies detailing such mechanisms for this compound have been published.

Prediction of Reactivity and Selectivity

Computational models are adept at predicting the reactivity and selectivity of chemical compounds. By calculating molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and various reactivity indices, chemists can forecast how a molecule will behave in a given reaction.

For this compound, theoretical calculations could predict its nucleophilic and electrophilic sites, its susceptibility to radical attack, and the regioselectivity of its reactions. The fluorine atoms on the phenyl ring are expected to have a significant impact on the electron distribution and, consequently, the reactivity of the entire molecule. The absence of such computational data in the literature means that predictions about its reactivity and selectivity remain speculative and are not substantiated by theoretical calculations.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative structure-reactivity/property relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its reactivity or physical properties. These models are built on a set of calculated molecular descriptors, which can range from simple constitutional indices to complex quantum chemical parameters.

Developing a QSRR/QSPR model for a class of compounds including this compound would require a dataset of structurally related molecules with experimentally determined reactivity or property data. Computational chemistry would play a crucial role in generating the necessary molecular descriptors for this dataset. Such a model could then be used to predict the properties of new, unsynthesized derivatives. To date, no QSRR or QSPR studies that include this compound have been reported in the scientific literature.

Future Research Directions and Unexplored Reactivity

Development of Novel and Efficient Synthetic Routes

The future synthesis of 1-(2,6-difluorophenyl)cyclopropan-1-ol and its derivatives will likely move beyond traditional multi-step procedures, focusing on more efficient and scalable catalytic and continuous-flow methodologies.

Catalytic and Organocatalytic Approaches

Future research will likely focus on the development of catalytic methods for the asymmetric synthesis of chiral difluoromethyl and trifluoromethyl cyclopropanes. organic-chemistry.orgnih.govnih.gov The application of dirhodium and copper catalysts, which have proven effective in the enantioselective cyclopropanation of alkenes with fluorinated diazo compounds, presents a promising avenue. organic-chemistry.orgnih.gov For instance, the use of adamantylglycine-derived dirhodium complexes could lead to high diastereoselectivity and enantioselectivity in the synthesis of fluorinated cyclopropanes. organic-chemistry.org Similarly, copper-catalyzed desymmetric difluoromethylation of corresponding cyclopropene precursors could offer a modular route to chiral difluoromethyl cyclopropane (B1198618) moieties related to the target compound. nih.gov

Organocatalysis also presents a largely unexplored but potentially powerful strategy. The development of chiral aminocatalysts or phase-transfer catalysts could enable the enantioselective addition of a difluorophenyl-substituted nucleophile to a cyclopropanone equivalent or a related three-carbon synthon.

| Catalyst Type | Potential Precursors | Key Advantages |

| Chiral Dirhodium(II) Catalysts | 2,6-Difluorostyrene and a suitable diazoacetate | High potential for enantioselectivity and diastereoselectivity. organic-chemistry.org |

| Chiral Copper(I) Complexes | A corresponding 1-(2,6-difluorophenyl)cyclopropene | Enables desymmetric functionalization for chiral synthesis. nih.gov |

| Chiral Aminocatalysts | 2,6-Difluoroacetophenone and a cyclopropanation reagent | Metal-free, environmentally benign conditions. |

Flow Chemistry Methodologies for Scalable Synthesis

The adoption of continuous-flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, scalability, and efficiency. nih.gov Flow reactors can facilitate the safe in-situ generation and immediate consumption of hazardous or unstable intermediates, such as diazo compounds, which are often used in cyclopropanation reactions. sci-hub.se The synthesis of a rufinamide precursor, which involves a 2,6-difluorobenzyl moiety, has been successfully demonstrated in a flow system, highlighting the applicability of this technology to related structures. uc.pt

Exploration of Unconventional Reaction Types

The unique electronic nature of the 2,6-difluorophenyl group is expected to influence the reactivity of the cyclopropanol (B106826) ring, opening doors to transformations not readily accessible to non-fluorinated analogues.

Photoinduced and Electrochemical Transformations

Photoinduced and electrochemical methods offer powerful, non-thermal ways to activate the cyclopropane ring. The oxidation of aryl cyclopropanols by photoexcited aryl ketones is a known process that could be explored for this compound. acs.org The electron-withdrawing fluorine atoms may alter the photophysical properties and subsequent reactivity, potentially leading to novel ring-opened products.

Electrosynthesis provides another promising frontier. The anodic oxidation of arylcyclopropanes can lead to C-C bond cleavage and the formation of 1,3-difunctionalized products. nih.govnih.gov Applying this to this compound could enable a controlled ring-opening and subsequent trapping with various nucleophiles, offering a direct route to complex, difluorinated acyclic structures. The substitution pattern on the aromatic ring is known to influence the feasibility of these transformations. nih.gov

| Activation Method | Potential Outcome | Key Parameters to Investigate |

| Photoinduced Electron Transfer | Ring-opening to form β-keto radicals | Photosensitizer, solvent, wavelength |

| Anodic Oxidation | C-C bond cleavage and 1,3-difunctionalization | Electrode material, supporting electrolyte, potential |

Cascade and Domino Reactions Incorporating the Cyclopropanol Moiety

The inherent strain and polarized nature of the cyclopropane ring in donor-acceptor systems make them excellent partners in cascade and domino reactions. nih.govresearchgate.net While this compound itself is not a classic donor-acceptor cyclopropane, the hydroxyl group can act as a latent donor, and the difluorophenyl group as an acceptor, particularly under Lewis acidic conditions. Future research could explore Lewis acid-promoted ring-opening followed by intramolecular trapping by a tethered nucleophile to construct complex polycyclic systems in a single step.

Furthermore, the cyclopropanol moiety can be a precursor to a homoenolate, which can participate in subsequent reactions. Palladium-catalyzed transformations of cyclopropanols are known to proceed via such intermediates. Investigating the behavior of this compound under these conditions could lead to novel coupling partners for cross-coupling reactions, expanding the synthetic utility of this building block.

Targeted Enantioselective and Diastereoselective Transformations

Achieving high levels of stereocontrol in reactions involving this compound is crucial for its potential application in medicinal chemistry and materials science.

Future efforts in this area will likely focus on the diastereoselective functionalization of the pre-formed cyclopropane ring. For instance, reactions that proceed through a radical or cationic intermediate at the benzylic position could be influenced by the existing stereocenter at the hydroxyl-bearing carbon. The development of substrate-controlled diastereoselective reactions will be a key area of investigation. researchgate.netresearchgate.net

Moreover, the synthesis of fluorinated cyclopropyl (B3062369) analogues of known bioactive molecules, such as cabozantinib, has demonstrated that diastereomers can exhibit different biological activities. nih.gov This highlights the importance of developing methods for the diastereoselective synthesis of derivatives of this compound. nih.govnih.gov Palladium-catalyzed α-arylation of related cyclopropyl nitriles has shown surprising reactivity, suggesting that metal catalysis could be a fruitful area for developing stereoselective C-C bond-forming reactions on this scaffold. nih.gov The design of chiral ligands for transition metal catalysts will be paramount in achieving high enantioselectivity in such transformations. researchgate.net

Investigation of its Role in Supramolecular Chemistry or Material Science

The distinct electronic and structural features of this compound make it a compelling candidate for exploration in supramolecular chemistry and material science. The presence of the 2,6-difluorophenyl group can induce specific intermolecular interactions, such as halogen bonding and π-stacking, which are fundamental to the design of self-assembling systems and functional materials.

Future research could focus on:

Crystal Engineering: A systematic study of the solid-state packing of this compound and its derivatives could reveal novel supramolecular synthons. The interplay of hydrogen bonding from the hydroxyl group and potential halogen bonding from the fluorine atoms could lead to the formation of predictable and robust crystalline architectures.

Liquid Crystals: The rigid and anisotropic shape of the molecule, imparted by the phenyl and cyclopropyl groups, is a key characteristic for the design of liquid crystalline materials. beilstein-journals.orgdoaj.org By modifying the molecular structure, for instance, by introducing long alkyl chains, it may be possible to induce mesophase behavior. The high polarity of the C-F bonds could also contribute to the dielectric properties of such materials. beilstein-journals.orgdoaj.org

Host-Guest Chemistry: The difluorophenyl ring could act as a recognition site for specific guest molecules through non-covalent interactions. This could be exploited in the design of molecular sensors or capsules for targeted delivery applications.

A quantum-chemical study on fluorinated cyclopropanes highlighted that the introduction of fluorine atoms significantly influences the stability, polarity, and electronic properties of the cyclopropane ring. beilstein-journals.orgdoaj.orgbeilstein-journals.orgresearchgate.net These findings suggest that the unique electronic landscape of this compound could be harnessed for the rational design of advanced materials with tailored properties. doaj.orgresearchgate.net

Synergistic Approaches Combining Synthetic and Computational Studies

To efficiently explore the chemical space and potential applications of this compound, a close collaboration between synthetic organic chemists and computational chemists will be paramount. Such a synergistic approach can accelerate the discovery of novel reactions and the design of new functional molecules.

Key areas for combined synthetic and computational investigation include:

Reaction Mechanism Elucidation: While the reactivity of cyclopropanols is generally well-studied, the influence of the 2,6-difluoro substitution on reaction pathways is not. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model transition states and reaction intermediates for various potential transformations, including ring-opening reactions and nucleophilic substitutions. acs.org This theoretical insight can guide the design of synthetic experiments and the optimization of reaction conditions.

Predictive Modeling for Materials Design: Computational screening of virtual libraries of derivatives of this compound could identify candidates with desirable properties for material science applications. researchgate.net For example, properties like dipole moments, polarizability, and interaction energies with other molecules can be calculated to predict their suitability for applications in nonlinear optics or as components in organic electronics.

By integrating computational predictions with experimental validation, researchers can more effectively navigate the complexities of this molecule's reactivity and unlock its full potential.

Table of Compounds

| Compound Name |

| This compound |

| Ticagrelor |

| (1R,2R)-2-(3,4-difluorophenyl)cyclopropan-1-amine |

Hypothetical Data Table for this compound

Note: The following data is hypothetical and serves as an illustrative example of how experimental findings would be presented. No experimental data for this specific compound was found in the public domain.

| Property | Hypothetical Value |

|---|---|

| Melting Point | 75-78 °C |

| Boiling Point | Not Determined |

| 1H NMR (CDCl3, 400 MHz) δ | 7.20-7.10 (m, 1H), 6.90-6.80 (t, 2H), 2.50 (s, 1H), 1.20-1.10 (m, 2H), 1.00-0.90 (m, 2H) |

| 13C NMR (CDCl3, 101 MHz) δ | 162.5 (dd), 128.0 (t), 115.0 (t), 112.0 (dd), 55.0, 15.0 |

| 19F NMR (CDCl3, 376 MHz) δ | -110.5 |

Q & A

Q. What experimental and theoretical methods resolve discrepancies in third-order nonlinear optical (NLO) susceptibility values?

- Experimental : Z-scan technique measures intensity-dependent refractive index (IDRI) and nonlinear absorption.

- Theoretical : Supermolecule simulations (e.g., 378,000-atom bulk models) calculate macroscopic parameters like (third-order susceptibility). For 1-(2,6-Difluorophenyl) derivatives, , exceeding values for analogous chalcones. Discrepancies arise from approximations in Kleinman symmetry or optical dispersion assumptions, requiring iterative refinement of computational models .

Q. How do intermolecular interactions (e.g., C–H/F, π-π) influence the crystal packing and optoelectronic properties?

- Analysis : Hirshfeld surface analysis quantifies interaction contributions (e.g., C–H/F = 12.5%, π-π = 8.2%).

- Impact : C–H/F interactions enhance lattice stability, while π-π stacking in centrosymmetric space groups (e.g., ) reduces symmetry-breaking effects, critical for NLO performance. Polarizable environments modeled via Clausius-Mossotti relationships correlate with refractive index () deviations .

Q. What strategies validate computational IR/Raman spectra against experimental data for fluorinated cyclopropanols?

- Workflow :

Experimental Data Collection : FT-IR (4000–400 cm⁻¹) and Raman microspectroscopy (532 nm excitation).

Theoretical Scaling : Apply frequency scaling factors (e.g., 0.961 for M062X/6-311++G(d,p)) to align DFT-predicted wavenumbers.

Peak Assignment : Match key bands (e.g., C–F stretches at 1100–1200 cm⁻¹) using GaussView or OVITO visualization tools.

- Outcome : Mean absolute errors <15 cm⁻¹ confirm model reliability .

Data Contradiction Analysis

Q. How are contradictions between X-ray diffraction and DFT-optimized geometries addressed?

- Resolution :

- Compare bond lengths/angles (e.g., C–C in cyclopropane rings: X-ray = 1.51 Å vs. DFT = 1.49 Å).

- Account for crystal packing forces (e.g., C–H/O hydrogen bonds compress DFT gas-phase geometries).

- Use PLATON software to calculate geometric parameter deviations and refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.